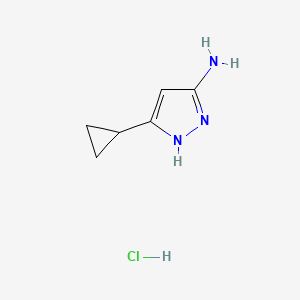

3-cyclopropyl-1H-pyrazol-5-amine hydrochloride

説明

3-Cyclopropyl-1H-pyrazol-5-amine hydrochloride (CAS: 1031791-16-8; molecular formula: C₆H₁₀ClN₃; molecular weight: 159.62 g/mol) is a pyrazole derivative characterized by a cyclopropyl substituent at the 3-position and an amine group at the 5-position of the pyrazole ring, with a hydrochloride salt form enhancing its stability and solubility .

特性

IUPAC Name |

5-cyclopropyl-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c7-6-3-5(8-9-6)4-1-2-4;/h3-4H,1-2H2,(H3,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNDZOPEUJWLML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586208 | |

| Record name | 5-Cyclopropyl-1H-pyrazol-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031791-16-8 | |

| Record name | 5-Cyclopropyl-1H-pyrazol-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclization of Cyclopropyl Hydrazine with β-Diketones or β-Ketoesters

Method Overview:

The most common synthetic route to 3-cyclopropyl-1H-pyrazol-5-amine involves the cyclization reaction between cyclopropyl hydrazine and 1,3-diketones or β-ketoesters. This process forms the pyrazole ring through nucleophilic attack and ring closure under acidic or basic conditions.

- Solvents: Typically polar solvents such as ethanol or methanol are used.

- Catalysts: Acidic (e.g., HCl) or basic catalysts (e.g., sodium ethoxide) facilitate cyclization.

- Temperature: Reflux conditions are commonly employed to drive the reaction to completion.

- Time: Reaction times vary from 1 to several hours depending on substrate reactivity.

- Straightforward procedure with moderate to high yields.

- Amenable to scale-up for industrial production using continuous flow reactors.

- Reported yields for related pyrazole derivatives range from 60% to 89%, depending on reaction specifics and purification methods.

Nucleophilic Substitution on Pyrazole Precursors

Method Overview:

An alternative approach involves nucleophilic substitution reactions on preformed pyrazole derivatives bearing leaving groups, such as halides, at the 5-position. For example, 5-cyclopropyl-1H-pyrazole-3-amine can be synthesized by nucleophilic displacement under basic conditions.

- Base: Commonly used bases include sodium hydride or potassium carbonate.

- Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

- Temperature: Reactions are conducted under microwave irradiation or conventional heating to improve yields and reduce reaction times.

- Yields for nucleophilic substitutions vary widely (35–89%) depending on substituents and reaction parameters.

- Microwave-assisted synthesis has shown improved efficiency and selectivity.

One-Pot, Two-Component Synthesis via Hydrazone and Ketone Condensation

Method Overview:

A modular synthesis approach involves reacting hydrazones derived from aryl aldehydes with substituted acetophenones or phenacyl bromides to generate pyrazole derivatives, which can be further functionalized to yield 3-cyclopropyl-1H-pyrazol-5-amine.

- Solvent: Ethanol or similar polar solvents.

- Temperature: Initial stirring at room temperature followed by reflux (typically 15–30 minutes).

- Workup: Extraction, drying over anhydrous magnesium sulfate or sodium sulfate, and purification by column chromatography.

- Moderate yields around 30% for initial pyrazole formation, with optimization possible by adjusting reagent ratios and reaction times.

Data Table: Summary of Preparation Methods

| Preparation Method | Key Reactants | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Cyclization of cyclopropyl hydrazine with β-diketones or β-ketoesters | Cyclopropyl hydrazine + β-diketones/β-ketoesters | Acidic/basic catalysis, reflux | 60–89 | Widely used; scalable; common industrial route |

| Nucleophilic substitution on pyrazole precursors | 5-cyclopropyl-1H-pyrazole-3-amine derivatives + nucleophiles | Basic conditions, microwave or heating | 35–89 | Efficient; microwave improves reaction time |

| One-pot condensation of hydrazones and ketones | Hydrazones + substituted acetophenones | Ethanol, reflux, followed by chromatography | ~30 | Modular synthesis; yields can be improved |

Industrial Production Considerations

Industrial synthesis of 3-cyclopropyl-1H-pyrazol-5-amine hydrochloride often employs optimized reaction conditions to maximize yield and purity. Key strategies include:

- Use of continuous flow reactors to enhance heat and mass transfer, enabling better control over reaction parameters.

- Automated synthesis platforms to reduce manual handling and increase reproducibility.

- Selection of catalysts and solvents that allow for greener, more sustainable processes.

Chemical Reaction Analysis Relevant to Preparation

- Oxidation and Reduction: The compound can undergo oxidation (e.g., with hydrogen peroxide) or reduction (e.g., with sodium borohydride) to modify substituents if needed during synthesis.

- Substitution Reactions: The amino group at the 5-position is reactive in nucleophilic substitution, enabling derivatization for further functionalization.

Research Findings

- Synthesis of 3-cyclopropyl-1H-pyrazol-5-amine derivatives has been reported with yields ranging broadly depending on reaction type and conditions, highlighting the importance of optimizing parameters such as solvent, temperature, and catalyst.

- Microwave-assisted nucleophilic substitution reactions are particularly effective in improving yields and reducing reaction times for pyrazole derivatives.

- The compound serves as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules, underscoring the need for efficient synthetic routes.

化学反応の分析

Types of Reactions

3-Cyclopropyl-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives .

科学的研究の応用

3-Cyclopropyl-1H-pyrazol-5-amine hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals

作用機序

The mechanism of action of 3-cyclopropyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

類似化合物との比較

Key Properties:

- Solubility : Requires dissolution in DMSO or aqueous buffers under controlled conditions (heating to 37°C and sonication recommended) .

- Storage : Stable at -80°C for ≤6 months or -20°C for ≤1 month; sensitive to repeated freeze-thaw cycles .

- Purity : >95% purity with validated analytical certificates (COA) and safety data sheets (SDS) .

- Applications : Serves as a precursor for antimicrobial agents, particularly in derivatives like 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, which exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Aspergillus flavus) .

Comparison with Structurally Similar Pyrazole Derivatives

Pyrazole derivatives are widely explored for their pharmacological and chemical properties. Below, we compare 3-cyclopropyl-1H-pyrazol-5-amine hydrochloride with key analogs (Table 1).

Table 1: Structural and Physicochemical Comparison

Structural and Functional Differences

In contrast, the tert-butyl group in 1031791-10-2 introduces steric hindrance, which may reduce solubility but improve metabolic stability . Isopropyl and propyl substituents (CAS 1347814-85-0, 1301738-66-8) increase hydrophobicity, favoring membrane penetration in Gram-negative bacteria .

Biological Activity: Derivatives of 3-cyclopropyl-1H-pyrazol-5-amine (e.g., compound 9h in ) showed MIC values of 12.5–25 µg/mL against S. aureus and B. subtilis, outperforming streptomycin in some cases .

Synthetic Complexity :

- The cyclopropyl group necessitates specialized synthesis routes, such as cyclopropanation of allylic precursors, which may increase production costs compared to simpler alkyl-substituted pyrazoles .

- Derivatives like 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine are synthesized via nucleophilic substitution with aromatic acid chlorides, requiring catalysts like triethylamine .

生物活性

3-Cyclopropyl-1H-pyrazol-5-amine hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's unique structure, characterized by a cyclopropyl group and an amine functionality, positions it as a promising candidate for drug discovery and development.

- Molecular Formula : C6H9N3·HCl

- Molecular Weight : Approximately 123.16 g/mol

- Solubility : Enhanced solubility in aqueous solutions due to its hydrochloride form, facilitating various biological assays and applications.

The precise mechanism of action for this compound remains under investigation. However, similar pyrazole derivatives have demonstrated interactions with various biological targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.

- Receptor Interaction : Potential activity at receptor sites could influence signaling pathways related to inflammation and pain modulation.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

A study involving the synthesis of pyrazol-5-amine benzamides demonstrated significant antibacterial and antifungal properties. The compound was screened against various strains:

| Microbial Strain | Activity (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.015 mg/mL |

| Fusarium verticillioides | Active at low concentrations |

The compound showed efficacy comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Case Studies

-

Study on Antibacterial Activity :

A series of substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amines were synthesized and evaluated for their antibacterial potential. The results indicated that modifications to the pyrazole ring significantly affected the compounds' potency against both Gram-positive and Gram-negative bacteria . -

Exploration of Structure-Activity Relationships (SAR) :

Investigations into SAR revealed that specific substituents on the pyrazole ring could enhance biological activity. For example, compounds with electron-withdrawing groups showed improved efficacy against bacterial strains, highlighting the importance of chemical modifications in optimizing therapeutic properties.

Future Directions

Given the preliminary findings on the biological activity of this compound, further research is warranted to explore:

- In Vivo Studies : To assess therapeutic efficacy and safety profiles in animal models.

- Mechanistic Studies : To elucidate the precise biochemical pathways influenced by this compound.

- Compound Optimization : To enhance potency and selectivity through structural modifications.

Q & A

Q. What are the standard synthetic routes for 3-cyclopropyl-1H-pyrazol-5-amine hydrochloride, and how can its purity be optimized?

The compound is typically synthesized via cyclization reactions using substituted hydrazines and cyclopropane-containing carbonyl precursors. A common method involves reacting 3-cyclopropyl-3-oxopropanenitrile with hydrazine hydrate in ethanol under reflux, followed by HCl treatment to form the hydrochloride salt . Purity optimization includes recrystallization from ethanol/water mixtures and characterization via HPLC (≥98% purity). Key parameters affecting yield (60–75%) include temperature control (70–80°C) and stoichiometric ratios of reactants (1:1.2 hydrazine to carbonyl precursor) .

Q. How is structural characterization of this compound performed?

Structural confirmation relies on:

- 1H/13C NMR : Peaks at δ 6.8–7.1 ppm (pyrazole C-H) and δ 1.2–1.5 ppm (cyclopropyl CH2) .

- IR Spectroscopy : N-H stretching at 3300–3400 cm⁻¹ and C=N absorption at 1600 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 159.62 (C₆H₁₀ClN₃) with fragmentation patterns consistent with cyclopropyl and pyrazole moieties .

Advanced Research Questions

Q. What methodologies are used to evaluate the antimicrobial activity of derivatives of this compound?

- Agar Well Diffusion : Test compounds are dissolved in DMSO (1 mg/mL) and applied to inoculated agar plates. Zones of inhibition (ZOI) are measured after 24–48 h incubation (37°C for bacteria; 28°C for fungi) .

- MIC Determination : Serial dilutions (0.1–100 µg/mL) in microtiter plates are incubated with bacterial/fungal strains. MIC is the lowest concentration showing no visible growth. For example, derivative 9g showed MIC values of 0.7 µg/mL against S. aureus and 1.1 µg/mL against A. flavus .

- SAR Analysis : Electron-withdrawing groups (e.g., -Cl, -F) at the 2- and 4-positions of the benzamide moiety enhance activity by 3–5× compared to unsubstituted derivatives .

Q. How can reaction yields be improved during the synthesis of PROTACs incorporating this compound?

- Nucleophilic Aromatic Substitution (SNAr) : Use anhydrous DMF as a solvent and K₂CO₃ as a base (yield: 65–80%) .

- Click Chemistry (CuAAC) : Optimize Cu(I) catalyst concentration (0.1–0.3 eq) and reaction time (2–4 h) to conjugate thalidomide-PEG linkers. Yields ≥85% are achievable with rigorous exclusion of oxygen .

- Purification : Employ flash chromatography (hexane:EtOAc, 3:1) followed by preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Q. How should researchers address discrepancies in biological activity data across studies?

- Strain Variability : Use standardized strains (e.g., ATCC) and confirm microbial viability via OD₆₀₀ measurements .

- Solvent Effects : Ensure consistent DMSO concentrations (<1% v/v) to avoid false negatives .

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests (p < 0.05) to compare MIC/ZOI data across replicates. For example, compound 9d showed ±10% variability in MIC against E. coli across three independent assays .

Key Considerations for Experimental Design

- Toxicity Profiling : Use HepG2 cells for preliminary cytotoxicity assays (IC₅₀ > 50 µM desirable) .

- Metabolic Stability : Assess in vitro liver microsomes (t₁/₂ > 60 min indicates favorable pharmacokinetics) .

- Scale-Up Challenges : Transition from batch to continuous flow synthesis for >10 g batches to maintain yield and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。